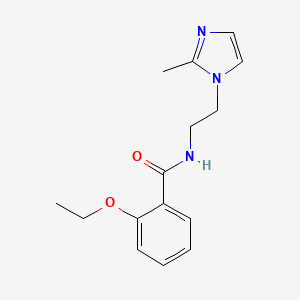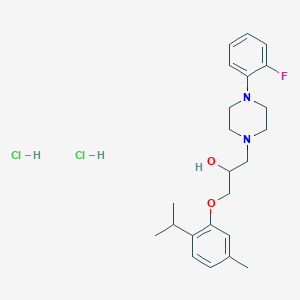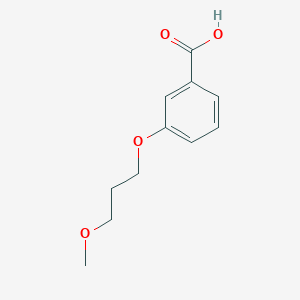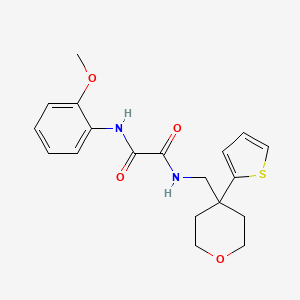
8-Bromoquinoxaline-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoquinoxaline-5-carbaldehyde is a chemical compound with the CAS Number: 2101944-50-5 . It has a molecular weight of 237.06 . The IUPAC name for this compound is 8-bromoquinoxaline-5-carbaldehyde . The InChI code for this compound is 1S/C9H5BrN2O/c10-7-2-1-6 (5-13)8-9 (7)12-4-3-11-8/h1-5H .
Molecular Structure Analysis
The InChI code for 8-Bromoquinoxaline-5-carbaldehyde is 1S/C9H5BrN2O/c10-7-2-1-6 (5-13)8-9 (7)12-4-3-11-8/h1-5H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
8-Bromoquinoxaline-5-carbaldehyde is a white to tan solid . It should be stored at +4°C . .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Research has demonstrated innovative routes for synthesizing isoquinolines and other heterocyclic compounds using bromoquinoline derivatives. For example, Cho and Patel (2006) reported a new route for isoquinolines catalyzed by palladium, highlighting the potential of bromoquinoline derivatives in facilitating the synthesis of complex organic structures through catalytic systems (Cho & Patel, 2006).
Antimicrobial and Antioxidant Activities
Several studies have explored the antimicrobial and antioxidant properties of bromoquinoline derivatives. Sangani et al. (2013) synthesized 4H-chromene derivatives bearing 2-aryloxyquinoline nucleus and assessed their antimicrobial activity, finding that these compounds were active against various bacterial and fungal strains (Sangani et al., 2013). Additionally, Rbaa et al. (2020) synthesized novel 8-Hydroxyquinoline derivatives and evaluated them as effective acid corrosion inhibitors for mild steel, highlighting their potential in materials science (Rbaa et al., 2020).
Photochemistry and Photolabile Protecting Groups
The application of brominated quinolines in photochemistry, particularly as photolabile protecting groups, has been demonstrated. Fedoryak and Dore (2002) synthesized a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), showing its effectiveness in single and multiphoton-induced photolysis, which could be beneficial for controlled release in biological applications (Fedoryak & Dore, 2002).
Electrochemical and Spectroscopic Characterization
Wantulok et al. (2020) presented a new approach to synthesizing quinolinecarbaldehydes, including electrochemical and spectroscopic characterization of the compounds. Their research offers insights into the chemical behavior and properties of these compounds, which could inform their use in various scientific applications (Wantulok et al., 2020).
Safety and Hazards
The safety information for 8-Bromoquinoxaline-5-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Direcciones Futuras
While the future directions for this specific compound are not mentioned in the search results, the review on quinoxaline derivatives suggests that these compounds have a wide range of potential applications in drug discovery . This could suggest that 8-Bromoquinoxaline-5-carbaldehyde may also have potential uses in this area.
Propiedades
IUPAC Name |
8-bromoquinoxaline-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSZOHAKJGMUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)N=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinoxaline-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-Ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid](/img/structure/B2667942.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid](/img/structure/B2667944.png)

![5-[(4-Fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2667951.png)
![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2667953.png)
![2-[[1-(Pyridine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667954.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667956.png)

![5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B2667962.png)

